molecular formula C16H18N2O3S B5889558 N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5889558
M. Wt: 318.4 g/mol
InChI Key: WVPRCQAJWDKXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 has been shown to have promising anticancer activity and is currently being investigated for its potential clinical use.

Mechanism of Action

MS-275 exerts its anticancer activity by inhibiting the activity of N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes, which are involved in the regulation of gene expression. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. By inhibiting N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide activity, MS-275 leads to increased acetylation of histone proteins, resulting in a more open chromatin structure and increased gene expression. This leads to the activation of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, MS-275 has been shown to have other biochemical and physiological effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential use in inflammatory diseases. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of MS-275 is its potent anticancer activity against a variety of cancer cell lines. MS-275 has also been shown to have other potential therapeutic applications, including in inflammatory diseases and neurodegenerative diseases. However, MS-275 has some limitations for lab experiments. MS-275 is a relatively unstable compound and can degrade over time, making it difficult to work with. Additionally, MS-275 can have off-target effects on other enzymes, leading to potential side effects.

Future Directions

There are several potential future directions for research on MS-275. One area of research is the development of more stable analogs of MS-275 that can be used in clinical trials. Another area of research is the investigation of the potential use of MS-275 in combination with other anticancer agents for increased efficacy. Additionally, further research is needed to fully understand the mechanisms of action of MS-275 and its potential use in other diseases beyond cancer.

Synthesis Methods

MS-275 can be synthesized using a multi-step process starting from 2,5-dimethylphenol. The first step involves the conversion of 2,5-dimethylphenol to 2,5-dimethylphenylamine, which is then reacted with methylsulfonyl chloride to form N-(2,5-dimethylphenyl)-2-(methylsulfonyl)aniline. This intermediate is then further reacted with benzoyl chloride to form MS-275.

Scientific Research Applications

MS-275 has been extensively studied for its potential use in cancer therapy. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide inhibitors, including MS-275, have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-8-9-12(2)15(10-11)17-16(19)13-6-4-5-7-14(13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPRCQAJWDKXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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